molecular formula C16H14ClNO3 B4609838 3-(2H-1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)propanamide

3-(2H-1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)propanamide

Cat. No.: B4609838
M. Wt: 303.74 g/mol
InChI Key: WECBOJAFTBJVFJ-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)propanamide is an organic compound that features a benzodioxole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)propanamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Propanamide: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base like pyridine to form the propanamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: The major products would include carboxylic acids or ketones depending on the reaction conditions.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major product would be the methoxy-substituted derivative.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biochemical pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)propanamide
  • 3-(2H-1,3-benzodioxol-5-yl)-N-(2-bromophenyl)propanamide
  • 3-(2H-1,3-benzodioxol-5-yl)-N-(2-methylphenyl)propanamide

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)propanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-12-3-1-2-4-13(12)18-16(19)8-6-11-5-7-14-15(9-11)21-10-20-14/h1-5,7,9H,6,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECBOJAFTBJVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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